![molecular formula C14H18O4 B1325959 Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate CAS No. 339289-35-9](/img/structure/B1325959.png)
Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate
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Description
Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate (also known as 4-ethoxy-4-phenylbutanoic acid ethyl ester) is an organic compound used in various scientific research applications. It is a colorless to pale yellow liquid with a sweet odor and a boiling point of 131-132 °C. It is a derivative of butyric acid and is used as a reagent for the synthesis of other compounds. It has a variety of applications in scientific research, including biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions for research.
Scientific Research Applications
Biosynthesis in Sherry Production
Research has highlighted the role of Ethyl 4-oxobutyrate in the biosynthesis of certain gamma-substituted-gamma-butyrolactones in sherry. In a study examining its interaction with S. fermentati, Ethyl 4-oxobutyrate was found to yield various compounds, confirming pathways proposed earlier for their formation in sherry wines (Fagan, Kepner, & Webb, 1981).
Hydrogenation Studies
Ethyl 4-oxobutyrate has been investigated in hydrogenation studies. For instance, its hydrogenation at palladium black resulted in the formation of ethyl 4-R-2-hydroxy-4-oxobutyrates, providing insights into chemical synthesis processes (Slavinska et al., 2006).
Enzyme-Catalyzed Asymmetric Synthesis
It has also been used in enzyme-catalyzed asymmetric syntheses. Research involving various microorganisms demonstrated its enantioselective reduction to ethyl 4-phenyl-4-hydroxybutyrate, showcasing its role in producing optically active γ-hydroxyl acid esters, important pharmaceutical intermediates (Xia, Chen, Jun-rui, & Xu, 2013).
Synthesis of Penicillins
Ethyl 4-oxobutyrate has also been part of synthetic schemes for producing penicillins using organoselenium intermediates. This involves a series of conversions, highlighting its versatility in complex organic syntheses (Stachulski, 1991).
Development of Antimicrobial Agents
Additionally, compounds derived from Ethyl 4-oxobutyrate have been explored for their antimicrobial properties. For example, ethyl 2-arylhydrazono-3-oxobutyrates showed significant activity against specific bacterial strains, indicating potential in antimicrobial drug development (Kucukguzel et al., 1999).
Pharmaceutical Applications
In pharmaceutical research, Ethyl 4-oxobutyrate derivatives have been synthesized for evaluating their anti-HIV-1 activity. This underscores its relevance in developing compounds for treating viral infections (Danel et al., 1996).
properties
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-12-7-5-11(6-8-12)13(15)9-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDMMCSKOXNFJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645780 |
Source
|
Record name | Ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate | |
CAS RN |
339289-35-9 |
Source
|
Record name | Ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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